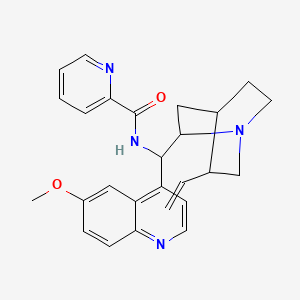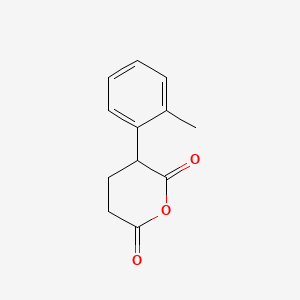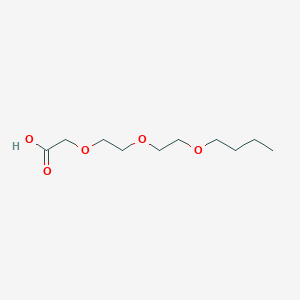
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a phenylpropoxy group, and a phenylpropanoic acid moiety. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid typically involves multi-step organic reactions. One common method includes the esterification of 3-hydroxy-2-phenylpropanoic acid with 3-hydroxy-1-oxo-2-phenylpropane under acidic conditions. This reaction is followed by hydrolysis to yield the desired product. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol.
Aplicaciones Científicas De Investigación
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carbonyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Hyoscine butylbromide: An anticholinergic medication used to treat abdominal pain and spasms.
Ipratropium bromide: An anticholinergic bronchodilator used in the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid is unique due to its specific structural features and the presence of both hydroxy and carbonyl groups. These functional groups confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C18H18O5 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
3-(3-hydroxy-2-phenylpropanoyl)oxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C18H18O5/c19-11-15(13-7-3-1-4-8-13)18(22)23-12-16(17(20)21)14-9-5-2-6-10-14/h1-10,15-16,19H,11-12H2,(H,20,21) |
Clave InChI |
DOKFTILTBKIDSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CO)C(=O)OCC(C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,5S,10S,12R,13S,14S,17R)-3,5,12,14-tetrahydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14759715.png)





![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate](/img/structure/B14759739.png)

![4-(2,4,6-Tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14759755.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)urea](/img/structure/B14759757.png)




